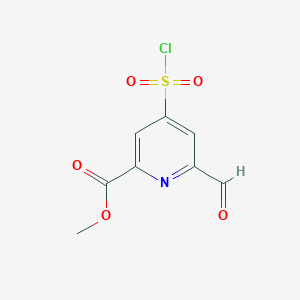
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorosulfonyl, formyl, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate typically involves multi-step reactions starting from pyridine derivatives. One common method involves the chlorosulfonylation of a pyridine derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of chlorosulfonic acid and other reagents under controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions safely and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of hydroxymethyl derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the preparation of functionalized materials for various applications.
Mécanisme D'action
The mechanism of action of Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, while the formyl group can participate in various redox reactions. These properties make it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chlorosulfonylbenzoxazolin-2-ones: Similar in having a chlorosulfonyl group but with a different core structure.
4-Sulfamoylbenzoic Acid Derivatives: Similar in having a sulfonyl group but with different substituents and core structure.
Uniqueness
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate is unique due to its combination of functional groups on a pyridine ring, which provides a distinct reactivity profile and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H6ClNO5S |
|---|---|
Poids moléculaire |
263.66 g/mol |
Nom IUPAC |
methyl 4-chlorosulfonyl-6-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6ClNO5S/c1-15-8(12)7-3-6(16(9,13)14)2-5(4-11)10-7/h2-4H,1H3 |
Clé InChI |
KEDBLZOQDKLDSP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















